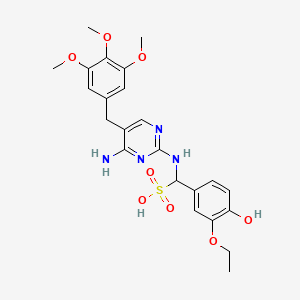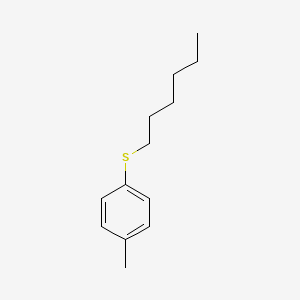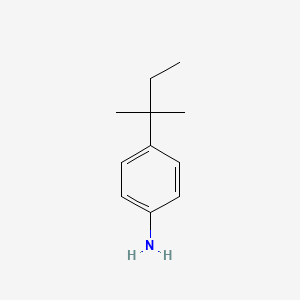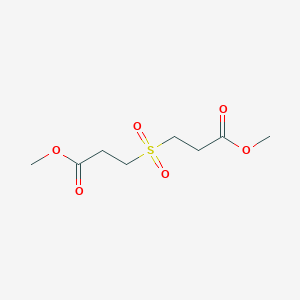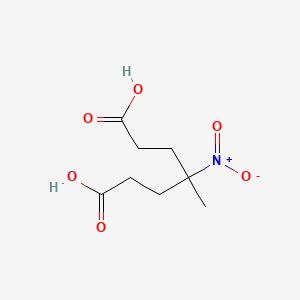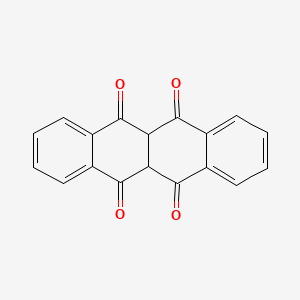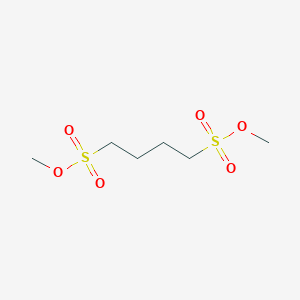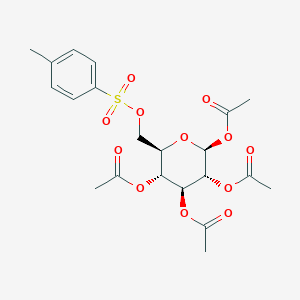
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
Vue d'ensemble
Description
“Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate” likely refers to a compound that contains a piperidine ring, a common feature in many pharmaceuticals and natural products . The phenylsulfonyl group is a common protecting group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, phenylsulfonyl compounds are often synthesized through sulfonylation reactions . The piperidine ring can be formed through various methods, including cyclization reactions .Chemical Reactions Analysis
Phenylsulfonyl compounds can participate in various reactions, including nucleophilic substitutions . Piperidine derivatives can also undergo a variety of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, phenylsulfonyl compounds are typically solid at room temperature . The pKa, solubility, and other properties could not be determined without more specific information .Applications De Recherche Scientifique
Enzyme Inhibition and Biological Activity
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate derivatives have shown promise as enzyme inhibitors with potential therapeutic applications. For instance, derivatives like N-(phenylalkyl)piperidine have been evaluated as potent inhibitors of membrane-bound phospholipase A2, demonstrating significant reduction in myocardial infarction size in animal models, indicating their potential in cardiovascular disease treatment (Oinuma et al., 1991). Similarly, N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been synthesized and assessed for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, which are key targets in the development of treatments for neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).
Antidepressant Properties
Compounds structurally related to this compound have been studied for their potential antidepressant effects. For example, Lu AA21004, a novel antidepressant, has been examined for its metabolism using human liver microsomes and recombinant enzymes, revealing insights into its oxidative metabolism and the enzymes involved, which is crucial for understanding its pharmacokinetic properties and therapeutic potential (Hvenegaard et al., 2012).
Anti-inflammatory and Antitumor Effects
Sulfonamide derivatives, such as 4-(aryloyl)phenyl methyl sulfones, have been explored for their anti-inflammatory properties and in vitro antitumor effects. These compounds have shown significant inhibitory activity against cyclooxygenase enzymes, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and their role in cancer treatment through modulation of inflammatory pathways (Harrak et al., 2010).
Antibacterial Activity
Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has highlighted their antibacterial potential. These compounds have been synthesized and evaluated against various Gram-negative and Gram-positive bacteria, showing moderate to significant activity, which opens up avenues for the development of new antibacterial agents (Khalid et al., 2016).
Mécanisme D'action
Target of Action
It’s worth noting that many compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a range of biochemical pathways.
Pharmacokinetics
A study on a similar compound, sam-760, showed that it was predominantly metabolized by cyp3a (approximately 85%) in liver microsomes and recombinant cytochrome p450 (p450) isozymes . This suggests that this compound may also be metabolized by similar enzymes, affecting its ADME properties and bioavailability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-(benzenesulfonyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-13(15)11-7-9-14(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLNGTSVVWOTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292709 | |
| Record name | methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
311794-15-7 | |
| Record name | methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



